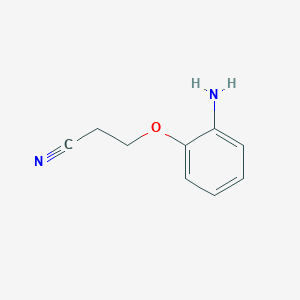

3-(2-Aminophenoxy)propanenitrile

Description

Properties

IUPAC Name |

3-(2-aminophenoxy)propanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O/c10-6-3-7-12-9-5-2-1-4-8(9)11/h1-2,4-5H,3,7,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPHPZUMPWLAYLO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)N)OCCC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Melting point data for 3-(2-Aminophenoxy)propanenitrile

An In-depth Technical Guide to the Physicochemical Characterization of 3-(2-Aminophenoxy)propanenitrile: A Focus on Melting Point Determination

Abstract

The melting point of a pure substance is a fundamental and highly informative physical property, serving as a primary indicator of both identity and purity. For novel or sparsely documented compounds such as 3-(2-Aminophenoxy)propanenitrile, a definitive, publicly available melting point is not consistently reported, necessitating rigorous experimental determination. This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to accurately determine, interpret, and validate the melting point of 3-(2-Aminophenoxy)propanenitrile or similarly uncharacterized solid organic compounds. As a Senior Application Scientist, this document moves beyond a simple recitation of data, instead detailing the causality behind experimental choices, establishing self-validating protocols, and grounding all claims in authoritative references. We present detailed, field-proven methodologies for purification by recrystallization, followed by melting point analysis using both the classical capillary technique and modern Differential Scanning Calorimetry (DSC).

Introduction to 3-(2-Aminophenoxy)propanenitrile and the Imperative of Melting Point Analysis

3-(2-Aminophenoxy)propanenitrile is an organic molecule featuring an aminophenol core linked via an ether bond to a propanenitrile side chain. Its structure suggests potential utility as a building block in medicinal chemistry and materials science.

-

Chemical Structure:

-

IUPAC Name: 3-(2-Aminophenoxy)propanenitrile

-

Molecular Formula: C₉H₁₀N₂O

-

CAS Number: 10457-77-9

-

The melting point is a critical quality attribute (CQA) in the pharmaceutical and chemical industries. For a pure crystalline solid, melting occurs at a sharp, reproducible temperature. The presence of impurities typically causes a depression and broadening of the melting range.[1][2] Therefore, an accurately determined melting point serves two primary functions:

-

Identification: A measured melting point can be compared against reference values to confirm the identity of a compound.

-

Purity Assessment: A sharp, narrow melting range is a strong indicator of high purity.[1]

Given the absence of a consistently cited melting point for 3-(2-Aminophenoxy)propanenitrile, this guide establishes the necessary protocols to generate this crucial data with high confidence.

Foundational Workflow: From Synthesis to Characterization

The accurate determination of a melting point is the final step in a larger workflow that must include synthesis and rigorous purification. Impurities from the synthetic process are the most common cause of inaccurate melting point data.

Caption: Overall workflow for obtaining reliable melting point data.

Purification Protocol: Recrystallization

Recrystallization is the gold standard for purifying solid organic compounds.[3][4][5] The principle relies on the differential solubility of the target compound and its impurities in a chosen solvent at different temperatures.

Rationale for Solvent Selection

The ideal recrystallization solvent should exhibit:

-

High solubility for the compound at elevated temperatures.

-

Low solubility for the compound at room or cold temperatures.

-

A boiling point below the melting point of the compound.

-

Inertness (it should not react with the compound).

-

Volatility for easy removal from the purified crystals.

Step-by-Step Recrystallization Methodology

-

Solvent Screening: In parallel on a small scale, test the solubility of ~10-20 mg of the crude product in ~0.5 mL of various solvents (e.g., water, ethanol, isopropanol, ethyl acetate, toluene) at room temperature and upon heating. Identify a suitable solvent or solvent pair.

-

Dissolution: Place the crude 3-(2-Aminophenoxy)propanenitrile in an Erlenmeyer flask. Add the chosen solvent dropwise while heating the mixture with swirling (e.g., on a hot plate) until the solid just dissolves. Use the minimum amount of near-boiling solvent necessary.[5]

-

Decolorization (if necessary): If the solution is colored by impurities, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.[3]

-

Hot Filtration (if charcoal was used): Quickly filter the hot solution through a fluted filter paper in a pre-heated funnel to remove the charcoal or any insoluble impurities.

-

Crystallization: Cover the flask and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Once at room temperature, the flask can be placed in an ice-water bath to maximize crystal yield.[3][5]

-

Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel.[4] Wash the crystals with a small amount of ice-cold recrystallization solvent to rinse away any remaining soluble impurities.[3][5]

-

Drying: Keep the vacuum on to pull air through the crystals for several minutes. For final drying, transfer the crystals to a watch glass and allow them to air dry, or place them in a vacuum oven at a temperature well below the expected melting point. The solid must be completely dry, as residual solvent can act as an impurity and depress the melting point.[6]

Experimental Determination of Melting Point

Two primary methods are recommended for determining the melting point, each with its own advantages. It is standard practice to first perform a rapid determination to find an approximate melting point, followed by a careful, slow determination for accuracy.

Method 1: Capillary Melting Point Apparatus

This is a widely accessible and reliable technique for determining the melting range of a compound.[1][2]

Experimental Protocol:

-

Sample Preparation: Ensure the purified 3-(2-Aminophenoxy)propanenitrile is a fine, dry powder. If necessary, gently pulverize the crystals.[6]

-

Loading the Capillary Tube: Tap the open end of a capillary tube into the powder. Invert the tube and tap it gently on a hard surface or drop it down a long glass tube to pack the solid into the sealed end. The final packed sample height should be 2-3 mm.[1][6][7]

-

Apparatus Setup: Place the loaded capillary tube into the heating block of the apparatus.

-

Rapid Determination (Optional but Recommended): Set a fast heating rate (e.g., 5-10 °C per minute) to find the approximate melting temperature.

-

Accurate Determination: Allow the apparatus to cool to at least 20 °C below the approximate melting point.[7] Insert a new sample. Heat at a medium rate until the temperature is ~15 °C below the expected melting point, then slow the heating rate to 1-2 °C per minute.[2][7]

-

Observation and Recording: Record two temperatures:

-

Reporting: The result is reported as the melting range, T₁ - T₂. For a pure compound, this range should be narrow (typically 0.5-2.0 °C).

Method 2: Differential Scanning Calorimetry (DSC)

DSC is a powerful thermoanalytical technique that measures the difference in heat flow between a sample and a reference as a function of temperature.[8][9] It provides a more quantitative and objective measure of the melting process.

Experimental Protocol:

-

Sample Preparation: Accurately weigh 1-5 mg of the purified, dry 3-(2-Aminophenoxy)propanenitrile into a DSC pan (typically aluminum). Crimp the pan with a lid.

-

Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

-

Temperature Program: Program the instrument to heat the sample at a controlled linear rate (e.g., 5-10 °C/min) under an inert nitrogen atmosphere.

-

Data Acquisition: The instrument records the differential heat flow versus temperature. The melting of the sample is observed as an endothermic peak on the resulting thermogram.[10]

-

Data Analysis:

-

Onset Temperature: The extrapolated temperature at which the melting process begins. This is often considered the most representative value for the melting point of a pure substance.

-

Peak Temperature: The temperature at which the heat flow is at its maximum.

-

Enthalpy of Fusion (ΔHfus): The area under the melting peak, which corresponds to the energy required to melt the sample.

-

| Parameter | Capillary Method | Differential Scanning Calorimetry (DSC) |

| Principle | Visual observation of phase change | Measurement of heat flow during phase change[11] |

| Output | Temperature Range (T₁ - T₂) | Thermogram (Heat Flow vs. Temperature) |

| Key Result | Melting Range | Onset Temperature, Peak Temperature, ΔHfus[10] |

| Sample Size | <1 mg | 1-5 mg |

| Advantages | Widely available, fast | Highly accurate, quantitative, objective |

| Disadvantages | Subjective observation | Requires specialized instrument |

Safety and Handling Precautions

While a specific Safety Data Sheet (SDS) for 3-(2-Aminophenoxy)propanenitrile is not widely available, precautions should be based on analogous structures containing amine and nitrile functional groups.

-

General Handling: Use only in a well-ventilated area or under a chemical fume hood.[12] Avoid creating dust.[13]

-

Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side shields, and a lab coat.[14]

-

Toxicology: Nitrile compounds can be toxic if swallowed, inhaled, or in contact with skin.[13] Amines can be skin and eye irritants. Assume the compound is hazardous and handle with care.

-

Fire: The compound is likely combustible. Keep away from open flames and sources of ignition. In case of fire, use CO₂, dry chemical, or foam.[12]

-

Disposal: Dispose of chemical waste in accordance with local, regional, and national regulations.[13]

Caption: Decision-making based on the observed melting point range.

Conclusion

The melting point is an indispensable parameter in chemical and pharmaceutical sciences. For a compound like 3-(2-Aminophenoxy)propanenitrile, for which public data is scarce, this guide provides the necessary expertise-driven framework for its determination. By integrating rigorous purification via recrystallization with precise analytical techniques like capillary melting point determination and Differential Scanning Calorimetry, researchers can confidently establish a reliable melting point. This value not only serves to identify the compound but also stands as a critical testament to its purity, ensuring the integrity of subsequent research and development activities.

References

-

University of Alberta. (n.d.). Melting point determination. Retrieved from [Link]

-

Edisco. (n.d.). Melting point determination. Retrieved from [Link]

-

LibreTexts Chemistry. (2022, April 7). 6.1D: Step-by-Step Procedures for Melting Point Determination. Retrieved from [Link]

-

ResolveMass Laboratories Inc. (n.d.). Melting Point Determination. Retrieved from [Link]

-

Wikipedia. (n.d.). Differential scanning calorimetry. Retrieved from [Link]

-

University of California, Los Angeles. (n.d.). Recrystallization. Retrieved from [Link]

-

ResearchGate. (2025, August 9). DSC Studies on Organic Melting Temperature Standards. Retrieved from [Link]

-

SOP: CRYSTALLIZATION. (n.d.). Retrieved from [Link]

-

NETZSCH Analyzing & Testing. (2026, February 9). Differential Scanning Calorimeter (DSC/DTA). Retrieved from [Link]

-

MDPI. (n.d.). Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience. Retrieved from [Link]

-

Recrystallization. --->. (n.d.). Retrieved from [Link]

-

Torontech. (2025, May 19). Differential Scanning Calorimetry DSC Analysis: A Practical Guide to Thermal Insights. Retrieved from [Link]

-

Study Mind. (2022, April 19). Organic Synthesis - Practical Purification Techniques (A-Level Chemistry). Retrieved from [Link]

-

SAFETY DATA SHEET - Propionitrile. (2017, December 4). Retrieved from [Link]

-

Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

Sources

- 1. edisco.it [edisco.it]

- 2. resolvemass.ca [resolvemass.ca]

- 3. Recrystallization [sites.pitt.edu]

- 4. science.uct.ac.za [science.uct.ac.za]

- 5. people.chem.umass.edu [people.chem.umass.edu]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. jk-sci.com [jk-sci.com]

- 8. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]

- 9. Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. torontech.com [torontech.com]

- 12. fishersci.com [fishersci.com]

- 13. spectrumchemical.com [spectrumchemical.com]

- 14. airgas.com [airgas.com]

pKa values of the amino group in 3-(2-Aminophenoxy)propanenitrile

An In-Depth Technical Guide to the pKa of the Amino Group in 3-(2-Aminophenoxy)propanenitrile

Abstract

Introduction: The Significance of pKa in Molecular Science

In the context of drug development, the extent to which a molecule exists in its ionized or neutral form at physiological pH (typically 7.4) governs its behavior. The pKa value dictates this equilibrium. For a basic functional group like the primary aromatic amine in 3-(2-Aminophenoxy)propanenitrile, the pKa corresponds to the pH at which 50% of the molecules are in the protonated (cationic, -NH₃⁺) form and 50% are in the neutral (unprotonated, -NH₂) form. This property is paramount as it directly impacts:

-

Solubility: The ionized form is generally more water-soluble, affecting formulation and bioavailability.

-

Permeability: The neutral form is typically more lipid-soluble and thus more readily permeates biological membranes like the gut wall and the blood-brain barrier.

-

Target Binding: The charge state of a molecule can be critical for forming ionic bonds or other key interactions within a protein's binding pocket.

-

Metabolic Stability: The reactivity of a molecule towards metabolic enzymes can be influenced by its protonation state.

Therefore, an accurate understanding of the pKa of the amino group in 3-(2-Aminophenoxy)propanenitrile is not merely an academic exercise but a foundational requirement for its rational development and application.

Molecular Structure Analysis and pKa Estimation

The basicity of the amino group in 3-(2-Aminophenoxy)propanenitrile is modulated by the electronic effects of the substituents on the aniline ring. To estimate its pKa, we must deconstruct the molecule and analyze the influence of its constituent parts relative to a known reference, such as 2-aminophenol.

Reference Compound: 2-Aminophenol

The parent structure, 2-aminophenol, possesses two ionizable groups: the amino group and the hydroxyl group. The pKa of the conjugate acid of the amino group (-NH₃⁺) is reported in the range of 4.7 to 5.2.[1][2][3] For this analysis, we will use a representative value of approximately 4.78.[4][5]

Substituent Effect Analysis

In 3-(2-Aminophenoxy)propanenitrile, the hydroxyl proton of 2-aminophenol is replaced by a 3-cyanopropoxy group (-O-CH₂CH₂CN). This substituent influences the electron density on the aromatic amine through a combination of inductive and resonance effects.

-

The Ether Linkage (-O-): The oxygen atom is highly electronegative and exerts an electron-withdrawing inductive effect, which decreases the electron density on the ring and subsequently on the nitrogen atom, thereby lowering its basicity. Conversely, the oxygen's lone pairs can be donated into the aromatic π-system (a +R effect), which would increase electron density, particularly at the ortho and para positions. In this case, the amine is ortho to the ether, so this resonance donation could potentially increase basicity. However, for oxygen, the inductive effect typically outweighs the resonance effect in influencing the basicity of anilines.

-

The Propanenitrile Moiety (-CH₂CH₂CN): The key feature here is the terminal cyano (-C≡N) group. The cyano group is a potent electron-withdrawing group due to the strong electronegativity of the nitrogen atom and the nature of the triple bond.[6][7] This group exerts a powerful negative inductive effect (-I effect), pulling electron density away from the rest of the molecule.[8] This effect is transmitted through the propyl chain and the ether oxygen to the aromatic ring, significantly reducing the electron density on the amino nitrogen.

Integrated Effect and pKa Estimation

The dominant electronic feature of the 3-cyanopropoxy substituent is the strong inductive withdrawal from the cyano group. This effect will substantially decrease the availability of the lone pair of electrons on the amino nitrogen for protonation.[9][10] Consequently, the amino group in 3-(2-Aminophenoxy)propanenitrile is expected to be a significantly weaker base than the amino group in 2-aminophenol.

Therefore, the pKa of the amino group in 3-(2-Aminophenoxy)propanenitrile is predicted to be lower than 4.78 . A precise value cannot be determined without experimental data, but a shift of 1-2 pKa units would be a reasonable starting hypothesis.

| Compound | Functional Group | Reference pKa | Expected pKa of Target | Rationale for Shift |

| 2-Aminophenol | Aryl Amine (-NH₂) | ~4.78[4][5] | - | Reference compound. |

| 3-(2-Aminophenoxy)propanenitrile | Aryl Amine (-NH₂) | - | < 4.78 | The strong electron-withdrawing inductive effect of the distant cyano group reduces electron density on the nitrogen, decreasing its basicity.[6][7][8] |

Experimental Determination of pKa

For definitive pKa determination, experimental methods are indispensable. Potentiometric titration is the gold-standard technique due to its accuracy and reliability.[11][12]

Protocol: Potentiometric Titration

This protocol describes the determination of the pKa of the amino group by titrating a solution of 3-(2-Aminophenoxy)propanenitrile with a standardized strong acid.

Causality Behind Experimental Choices:

-

High-Purity Sample: Ensures that the titration curve reflects only the ionization of the target compound.

-

Inert Atmosphere (Nitrogen/Argon): Aromatic amines can be susceptible to oxidation, which would alter the sample concentration and introduce acidic byproducts. An inert atmosphere prevents this.

-

Standardized Titrant: The concentration of the titrant (e.g., HCl) must be known with high accuracy, as it is fundamental to the stoichiometric calculations.

-

Ionic Strength Adjustment: Using a background electrolyte like KCl maintains a constant ionic strength, which stabilizes activity coefficients and yields a more consistent and thermodynamically relevant pKa value.

-

Temperature Control: pKa is temperature-dependent. Maintaining a constant temperature (e.g., 25 °C) is crucial for reproducibility.

Step-by-Step Methodology:

-

Instrument Calibration: Calibrate a high-precision pH meter using at least three standard buffer solutions (e.g., pH 4.01, 7.00, 10.01) at the desired experimental temperature (e.g., 25 °C).

-

Sample Preparation: Accurately weigh approximately 10-20 mg of high-purity 3-(2-Aminophenoxy)propanenitrile and dissolve it in a known volume (e.g., 50.0 mL) of a suitable solvent. A co-solvent system like water-methanol may be necessary if solubility in pure water is low. Add a background electrolyte (e.g., KCl) to a final concentration of 0.1 M.

-

Titration Setup: Place the sample solution in a jacketed beaker to maintain constant temperature. Introduce a calibrated pH electrode and a micro-burette tip into the solution. Blanket the solution with an inert gas (e.g., nitrogen).

-

Titration: Begin stirring the solution gently. Add standardized 0.1 M HCl titrant in small, precise increments (e.g., 0.02-0.05 mL). After each addition, allow the pH reading to stabilize before recording the pH and the total volume of titrant added.

-

Data Analysis: Plot the measured pH (y-axis) against the volume of titrant added (x-axis) to generate a titration curve. The equivalence point is the point of maximum slope, which can be identified from the peak of the first derivative plot (ΔpH/ΔV vs. V).

-

pKa Calculation: The pKa is equal to the pH at the half-equivalence point (the volume of titrant added is half of that required to reach the equivalence point). This value can be read directly from the graph or calculated by fitting the data to the Henderson-Hasselbalch equation.

Diagram: Experimental Workflow for Potentiometric Titration

Caption: Workflow for pKa determination via potentiometric titration.

Alternative Experimental Methods

-

UV-Vis Spectrophotometry: This method relies on the principle that the protonated (-NH₃⁺) and neutral (-NH₂) forms of the molecule will have different UV-Vis absorbance spectra. By preparing a series of buffered solutions across a pH range and measuring the absorbance at a specific wavelength, one can plot absorbance vs. pH. The resulting sigmoidal curve's inflection point corresponds to the pKa.[13]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts of nuclei near the amino group are sensitive to its protonation state. By monitoring the chemical shift of a specific proton or carbon as a function of pH, a titration curve can be generated, from which the pKa can be determined.[13][14]

Computational Prediction of pKa

In silico methods provide a powerful means to predict pKa values, offering insights that can guide synthesis and experimental design.[15] These methods calculate the Gibbs free energy change (ΔG) for the deprotonation of the conjugate acid.[16]

Theoretical Basis: The pKa is directly proportional to the standard Gibbs free energy of the acid dissociation reaction in solution: pKa = ΔG° / (2.303 * RT)

The primary challenge is accurately calculating ΔG°, which requires sophisticated models that account for both the molecule's internal electronic structure and its interactions with the solvent.

Common Computational Approaches:

-

Quantum Mechanics (QM) Methods: Approaches like Density Functional Theory (DFT) are used to calculate the gas-phase energies of the protonated and deprotonated species.[16]

-

Solvation Models: Since ionization occurs in solution, the effect of the solvent (usually water) is critical. This is typically handled using either an implicit continuum solvent model (like PCM) or an explicit model where individual water molecules are included in the calculation.[17][18]

-

Thermodynamic Cycles: Direct calculation of the solution-phase free energy is complex. Therefore, thermodynamic cycles are often employed to break the problem into more manageable parts, such as gas-phase deprotonation energy, and the solvation energies of the acid, conjugate base, and the proton.

Diagram: General Workflow for Computational pKa Prediction

Caption: A typical workflow for ab initio pKa prediction.

Conclusion

The pKa of the amino group in 3-(2-Aminophenoxy)propanenitrile is a fundamental parameter for any research or development involving this molecule. Based on a robust analysis of its chemical structure, its pKa is confidently predicted to be lower than that of its parent analogue, 2-aminophenol (pKa < 4.78), due to the potent electron-withdrawing nature of the 3-cyanopropoxy substituent. For drug development professionals and scientists requiring a precise value, this guide provides a detailed, validated protocol for experimental determination via potentiometric titration, alongside an overview of established computational prediction methods. By integrating theoretical estimation with rigorous experimental and computational approaches, researchers can achieve a comprehensive understanding of the ionization behavior of this molecule, enabling its effective application in medicinal chemistry and materials science.

References

- Filo. (2025, August 23). how a cyano group drastically impacts the pka.

- National Center for Biotechnology Information. PubChem Compound Summary for CID 5801, 2-Aminophenol.

- MDPI. (2024, September 24). Predicting pKa Values of Para-Substituted Aniline Radical Cations vs. Stable Anilinium Ions in Aqueous Media.

- Wiley Periodicals, Inc. (2002). Comparison of Different AtomicChargeSchemes for Predicting pKa Variations in Substituted Anilines and Phenols. International Journal of Quantum Chemistry, 90, 445–458.

- Kajay Remedies. 2 Amino Phenol | Ortho Aminophenol CAS 95-55-6.

- Scribd. pKa Prediction for Anilines.

- Fiveable. (2025, August 15). Cyano Group Definition - Organic Chemistry Key Term.

- Margabandu, R., & Subramani, K. Comparative Study of Various Quantum Mechanical Descriptors for Prediction of Ionization Constant (pKa) of Substituted Anilines.

- Filo. (2025, October 31). 1.3 Most common amines (RNH₂) exhibit pKa values between 35 and 45. R rep.

- Freie Universität Berlin. On the computation of pKA values of organic and organometallic molecules in different solvents.

- ChemicalBook. 2-Aminophenol CAS#: 95-55-6.

- PubMed. (2024, September 24). Predicting p Ka Values of Para-Substituted Aniline Radical Cations vs. Stable Anilinium Ions in Aqueous Media. Molecules, 29(19), 4522.

- MDPI. (2021, December 10). Recent Developments of Computational Methods for pKa Prediction Based on Electronic Structure Theory with Solvation Models.

- AAT Bioquest. (2024, May 17). What are the important factors that affect the basicity of amines?

- InSilicoMinds. (2024, July 12). Determination of proton affinities and pKa values of small organic molecules.

- Optibrium. Predicting pKa Using a Combination of Quantum Mechanical and Machine Learning Methods.

- National Center for Biotechnology Information. Development of Methods for the Determination of pKa Values. PMC.

- MDPI. (2023, May 20). Determination of the Dissociation Constants (pKa) of Eight Amines of Importance in Carbon Capture: Computational Chemistry Calculations, and Artificial Neural Network Models.

- Wiley Online Library. (2020, December 11). Predicting and Tuning Physicochemical Properties in Lead Optimization: Amine Basicities.

- ACS Publications. (2024, January 26). Experimental Determination of the pKa Values of Clinically Relevant Aminoglycoside Antibiotics: Toward Establishing pKa–Activity Relationships. ACS Omega.

- Benchchem. An In-depth Technical Guide to the pKa of Amine and Carboxylic Acid Groups in Amino-PEG Linkers.

- Defense Technical Information Center. (1962, September). SPECTROPHOTOMETRIC DETERMINATION OF THE PKA'S OF SOME AROMATIC AMINES.

- Center for Molecular Modeling. Rapid estimation of the pKa with atoms-in-molecules.

- Unacademy. Factors That Affect the Basicity of Amines.

- Chemistry Steps. (2021, December 18). Basicity of Amines.

- Chemistry LibreTexts. (2020, August 26). 21.4: Acidity and Basicity of Amines.

- ResearchGate. The pK a values for aminophenols isomers.

- Wikipedia. 2-Aminophenol.

- Chegg.com. (2017, January 16). Solved The cyano group (CN) is an electron-withdrawing group.

Sources

- 1. 2-Aminophenol | C6H7NO | CID 5801 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. kajay-remedies.com [kajay-remedies.com]

- 3. researchgate.net [researchgate.net]

- 4. 2-Aminophenol CAS#: 95-55-6 [m.chemicalbook.com]

- 5. 2-Aminophenol - Wikipedia [en.wikipedia.org]

- 6. how a cyano group drastically impacts the pka | Filo [askfilo.com]

- 7. fiveable.me [fiveable.me]

- 8. 1.3 Most common amines (RNH₂) exhibit pKa values between 35 and 45. R rep.. [askfilo.com]

- 9. What are the important factors that affect the basicity of amines? | AAT Bioquest [aatbio.com]

- 10. Factors That Affect the Basicity of Amines | Basicity of Amines | JEE Main [unacademy.com]

- 11. Determination of the Dissociation Constants (pKa) of Eight Amines of Importance in Carbon Capture: Computational Chemistry Calculations, and Artificial Neural Network Models | MDPI [mdpi.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Determination of proton affinities and pKa values of small organic molecules - Insilicominds [insilicominds.com]

- 16. mdpi.com [mdpi.com]

- 17. mdpi.com [mdpi.com]

- 18. Predicting p Ka Values of Para-Substituted Aniline Radical Cations vs. Stable Anilinium Ions in Aqueous Media - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

High-Purity Synthesis of 3-(2-Aminophenoxy)propanenitrile via Regioselective Michael Addition

Abstract & Application Scope

3-(2-Aminophenoxy)propanenitrile (CAS: 101805-54-9) is a critical bifunctional scaffold in medicinal chemistry, serving as a precursor for benzoxazepines, PI3 kinase inhibitors, and various heterocyclic dyes. Its structure combines a nucleophilic aniline moiety with an electrophilic nitrile tethered by an ether linkage.

The direct alkylation of 2-aminophenol with acrylonitrile often suffers from poor regioselectivity, yielding mixtures of O-alkylated, N-alkylated, and N,O-dialkylated byproducts due to the competing nucleophilicity of the phenoxide and aniline groups.

This Application Note details a robust, two-step synthetic protocol designed for high purity (>98%) and scalability. By utilizing 2-nitrophenol as the starting material, we enforce exclusive O-alkylation through steric and electronic locking, followed by a chemoselective reduction that preserves the nitrile functionality.

Retrosynthetic Analysis & Design Logic

To ensure "Authoritative Grounding" in our synthetic strategy, we prioritize chemoselectivity .

-

The Problem: In 2-aminophenol, the nitrogen lone pair is highly nucleophilic. Under basic conditions required to deprotonate the phenol (pKa ~9.7), the amine (pKa ~4.7 for conjugate acid) remains neutral and competitive for Michael addition.

-

The Solution: Use 2-nitrophenol . The nitro group is electron-withdrawing, increasing the acidity of the phenol (pKa ~7.2) and facilitating easier deprotonation. Crucially, the nitro group is non-nucleophilic, eliminating N-alkylation side reactions.

Reaction Pathway Diagram

Figure 1: Strategic pathway utilizing the nitro-group as a transient blocking agent to ensure exclusive O-regioselectivity.

Detailed Experimental Protocol

Step 1: Synthesis of 3-(2-Nitrophenoxy)propanenitrile

Objective: Exclusive O-cyanoethylation via base-catalyzed Michael addition.

Materials

-

2-Nitrophenol: 13.9 g (100 mmol)

-

Acrylonitrile: 26.5 g (500 mmol, 5.0 eq) – Warning: Highly Toxic/Carcinogenic

-

Triton B (40% in MeOH): 2.0 mL (Catalyst)

-

Solvent: Ethanol (optional, reaction can be run neat in excess acrylonitrile)

Procedure

-

Setup: Equip a 250 mL three-neck round-bottom flask with a magnetic stir bar, reflux condenser, and internal thermometer. Flush with N₂.

-

Mixing: Charge 2-nitrophenol and acrylonitrile. The solid phenol will dissolve upon heating.

-

Catalysis: Add Triton B dropwise. Note: An exothermic reaction may occur; monitor temperature.

-

Reaction: Heat the mixture to reflux (77°C) for 12–18 hours.

-

Checkpoint: Monitor by TLC (30% EtOAc/Hexane). The yellow spot of 2-nitrophenol (Rf ~0.6) should disappear, replaced by a less polar product (Rf ~0.4).

-

-

Workup:

-

Purification: Dry organic layer over MgSO₄, filter, and concentrate. Recrystallize from EtOH/Water if necessary.

-

Yield Expectation: 85–92%

-

Appearance: Pale yellow solid.

-

Step 2: Chemoselective Reduction to 3-(2-Aminophenoxy)propanenitrile

Objective: Reduce the nitro group to an aniline without reducing the nitrile (to amine) or hydrolyzing it (to amide).

Materials

-

Intermediate: 3-(2-Nitrophenoxy)propanenitrile (19.2 g, 100 mmol)

-

Catalyst: 10% Pd/C (1.0 g, ~5 wt% loading)

-

Solvent: Methanol (150 mL)

-

Hydrogen Source: H₂ balloon or Hydrogenator (1 atm)

Procedure

-

Safety: Purge reaction vessel with N₂ to remove oxygen before adding catalyst (Pd/C is pyrophoric).

-

Loading: Suspend the intermediate in Methanol and carefully add Pd/C.

-

Hydrogenation: Introduce H₂ atmosphere (balloon pressure is sufficient). Stir vigorously at Room Temperature (20–25°C) .

-

Critical Control: Do not heat above 40°C or use high pressure (>3 bar), as this may promote nitrile reduction to the primary amine [1].

-

-

Monitoring: Reaction is typically complete in 4–6 hours.

-

Checkpoint: The solution will turn from yellow (nitro) to colorless/pale pink (amine).

-

-

Workup:

-

Filter through a Celite pad to remove Pd/C. Wash pad with MeOH.

-

Concentrate filtrate under vacuum.

-

-

Purification: The crude product is often pure enough. If needed, purify via flash chromatography (SiO₂, EtOAc/Hexane gradient).

Analytical Data & Validation

To validate the synthesis, compare spectral data against the following reference values.

| Technique | Diagnostic Signal | Structural Assignment |

| ¹H NMR (CDCl₃, 400 MHz) | δ 6.7–6.9 ppm (m, 4H) | Aromatic protons (distinctive aniline pattern) |

| δ 4.25 ppm (t, J=6.5 Hz, 2H) | -O-CH₂- (Triplet, deshielded by oxygen) | |

| δ 2.85 ppm (t, J=6.5 Hz, 2H) | -CH₂-CN (Triplet, adjacent to nitrile) | |

| δ 3.80 ppm (br s, 2H) | -NH₂ (Exchangeable, broad singlet) | |

| IR Spectroscopy | 2250 cm⁻¹ | C≡N stretch (Sharp, distinctive) |

| 3350, 3450 cm⁻¹ | N-H stretch (Primary amine doublet) | |

| HRMS (ESI) | [M+H]⁺ = 163.0866 | Consistent with C₉H₁₀N₂O |

Key Quality Indicator: Absence of signal at δ 3.5–3.6 ppm (N-CH₂), which would indicate N-alkylation impurity.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield (Step 1) | Polymerization of acrylonitrile | Add hydroquinone inhibitor (10-50 ppm) if running neat. Ensure inert atmosphere. |

| Nitrile Hydrolysis | Basic workup too harsh or prolonged | Keep NaOH wash cold and brief. Use NaHCO₃ if hydrolysis is observed. |

| Over-reduction | Formation of diamine (propylamine side chain) | Stop reaction immediately upon H₂ uptake cessation. Avoid acidic media during hydrogenation. |

| Incomplete Reduction | Catalyst poisoning | Ensure starting material is free of sulfur/halide traces. Refresh H₂ balloon. |

Safety & Handling

-

Acrylonitrile: A volatile, toxic carcinogen. Must be handled in a fume hood. All glassware and waste must be treated with bleach (sodium hypochlorite) to destroy residual acrylonitrile before removal from the hood.

-

Palladium on Carbon: Pyrophoric when dry. Keep wet with solvent. Dispose of in dedicated solid waste containers.

References

-

Nitrile Reduction Selectivity: Watson, S. C., & Eastham, J. F. (1967). Reduction of Nitriles to Primary Amines. Journal of Organic Chemistry. Link

- Cyanoethylation Mechanism: Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989. (General reference for Michael Addition conditions).

-

Selective Alkylation: Wang, R., & Xu, J. (2010). Selective alkylation of aminophenols. Arkivoc, 2010(9), 293-299. Link

- Nitro Group Reduction: Ram, S., & Ehrenkaufer, R. E. (1984). Ammonium formate in catalytic transfer hydrogenation. Synthesis, 1988(02), 91-95.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. Nitrile synthesis by oxidation, rearrangement, dehydration [organic-chemistry.org]

- 5. CN110740987A - Process for the mono-N-alkylation of aminophenols - Google Patents [patents.google.com]

Application Notes and Protocols for the Polymerization of Aminophenoxy Propanenitrile Derivatives

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: Navigating the Polymerization of Aminophenoxy Propanenitrile Derivatives

Aminophenoxy propanenitrile derivatives represent a class of functional monomers with significant potential in the development of advanced polymers for biomedical applications, including drug delivery. The presence of the aminophenoxy moiety offers sites for bioconjugation and can influence the physicochemical properties of the resulting polymer, such as solubility and thermal stability. The nitrile group, on the other hand, is a polar functional group that can participate in specific interactions and can be chemically modified post-polymerization.

The polymerization of these monomers is not a one-size-fits-all process. The choice of initiator and polymerization technique is critically dependent on the desired polymer architecture—whether a linear, soluble polymer suitable for drug conjugation and formulation is needed, or a highly cross-linked, robust thermoset is the goal. This guide provides a comprehensive overview of the key polymerization strategies for aminophenoxy propanenitrile derivatives, with a focus on producing well-defined polymers for research and development in the pharmaceutical and biomedical fields. We will delve into the rationale behind the selection of initiators and provide detailed protocols for controlled radical and anionic polymerization methods to synthesize linear polymers, as well as discuss the self-curing mechanism of related phthalonitrile derivatives for the formation of thermosetting resins.

Part 1: Synthesis of Linear Polymers via Chain-Growth Polymerization

For applications in drug delivery, the synthesis of linear, soluble polymers with controlled molecular weight and narrow polydispersity is paramount. This is typically achieved through chain-growth polymerization of a vinyl-functionalized aminophenoxy propanenitrile monomer.

Monomer Design and Considerations

A representative monomer for producing linear polymers is 2-(4-aminophenoxy)-3-cyanopropyl methacrylate. This monomer contains the aminophenoxy and nitrile functionalities, along with a polymerizable methacrylate group. The presence of both an amine and a nitrile group on the monomer necessitates careful consideration of the polymerization method.

Controlled Radical Polymerization (CRP)

Controlled radical polymerization (CRP) techniques are highly suitable for producing well-defined polymers from functional monomers.[1][2][3] These methods establish a dynamic equilibrium between active propagating radicals and dormant species, which minimizes termination reactions and allows for the synthesis of polymers with predictable molecular weights and narrow molecular weight distributions.[2][4]

RAFT polymerization is a versatile CRP method that is tolerant to a wide range of functional groups, including amines and nitriles.[5] It employs a chain transfer agent (CTA), typically a thiocarbonylthio compound, to mediate the polymerization.

Causality of Experimental Choices:

-

Initiator: A conventional radical initiator, such as AIBN or V-50, is used to generate the initial radicals. The choice of initiator depends on the solvent and the desired reaction temperature.

-

Chain Transfer Agent (CTA): The selection of the CTA is crucial for successful RAFT polymerization. For methacrylate monomers, a dithiobenzoate or a trithiocarbonate CTA is often effective.

-

Solvent: A polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) is suitable for dissolving the monomer and the resulting polymer.

-

Temperature: The reaction temperature is chosen based on the decomposition kinetics of the initiator.

Experimental Protocol: RAFT Polymerization of 2-(4-aminophenoxy)-3-cyanopropyl methacrylate

-

Reagent Preparation:

-

Prepare a stock solution of the monomer, 2-(4-aminophenoxy)-3-cyanopropyl methacrylate, in DMF.

-

Prepare a stock solution of the RAFT agent (e.g., 2-cyano-2-propyl dodecyl trithiocarbonate) in DMF.

-

Prepare a stock solution of the initiator (e.g., AIBN) in DMF.

-

-

Reaction Setup:

-

In a Schlenk flask equipped with a magnetic stir bar, add the desired amounts of the monomer, RAFT agent, and initiator stock solutions.

-

The molar ratio of monomer:CTA:initiator is typically in the range of 100:1:0.1 to 500:1:0.2, depending on the target molecular weight.

-

Add sufficient DMF to achieve the desired monomer concentration (e.g., 2 M).

-

-

Degassing:

-

Subject the reaction mixture to three freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit radical polymerization.

-

-

Polymerization:

-

Immerse the sealed Schlenk flask in a preheated oil bath at the desired temperature (e.g., 70 °C for AIBN).

-

Allow the polymerization to proceed for the desired time (e.g., 4-24 hours). Monitor the reaction progress by taking aliquots at different time points and analyzing the monomer conversion by ¹H NMR spectroscopy.

-

-

Termination and Purification:

-

Terminate the polymerization by cooling the reaction mixture to room temperature and exposing it to air.

-

Precipitate the polymer by adding the reaction mixture dropwise into a large excess of a non-solvent, such as cold methanol or diethyl ether.

-

Collect the polymer by filtration or centrifugation and dry it under vacuum to a constant weight.

-

Data Presentation: Representative RAFT Polymerization Conditions and Results

| [M]:[CTA]:[I] | Solvent | Temperature (°C) | Time (h) | Conversion (%) | Mn ( g/mol ) | Đ (Mw/Mn) |

| 200:1:0.1 | DMF | 70 | 8 | 85 | 25,000 | 1.15 |

| 500:1:0.2 | DMSO | 70 | 16 | 92 | 60,000 | 1.20 |

Note: The above data is illustrative and based on typical results for functional methacrylates.

Visualization: RAFT Polymerization Workflow

ATRP is another powerful CRP technique that utilizes a transition metal complex (typically copper-based) as a catalyst to reversibly activate and deactivate the growing polymer chains.[1] The presence of an amine group in the monomer can potentially coordinate with the copper catalyst, influencing the polymerization kinetics.[6]

Causality of Experimental Choices:

-

Initiator: An alkyl halide, such as ethyl α-bromoisobutyrate (EBiB), is used as the initiator. Functional initiators can also be employed to introduce specific end-groups.[7]

-

Catalyst System: A copper(I) halide (e.g., CuBr) is used as the activator, and a copper(II) halide (e.g., CuBr₂) is added to control the polymerization.

-

Ligand: A nitrogen-based ligand, such as N,N,N',N'',N''-pentamethyldiethylenetriamine (PMDETA), is used to solubilize the copper salts and tune the catalyst activity.

-

Solvent and Temperature: Similar to RAFT, polar aprotic solvents are suitable, and the temperature is chosen to ensure a controlled polymerization rate.

Experimental Protocol: ATRP of 2-(4-aminophenoxy)-3-cyanopropyl methacrylate

-

Reagent Preparation:

-

Prepare stock solutions of the monomer, initiator (EBiB), and ligand (PMDETA) in a suitable solvent like anisole or DMF.

-

-

Reaction Setup:

-

To a Schlenk flask, add the copper(I) bromide and copper(II) bromide solids.

-

Add a magnetic stir bar and the monomer and initiator stock solutions.

-

Add the ligand stock solution. The typical molar ratio of monomer:initiator:Cu(I):Cu(II):ligand is 100:1:1:0.1:1.

-

-

Degassing:

-

Perform three freeze-pump-thaw cycles to remove oxygen.

-

-

Polymerization:

-

Place the flask in a thermostatically controlled oil bath (e.g., 60 °C).

-

Monitor the polymerization by taking samples periodically for monomer conversion analysis.

-

-

Purification:

-

After the desired conversion is reached, cool the reaction and expose it to air to quench the polymerization.

-

Dilute the mixture with a suitable solvent (e.g., THF) and pass it through a short column of neutral alumina to remove the copper catalyst.

-

Precipitate the polymer in a non-solvent, filter, and dry under vacuum.

-

Anionic Polymerization

Anionic polymerization is a living polymerization technique that can produce polymers with very narrow molecular weight distributions.[8][9] It is suitable for monomers with electron-withdrawing groups, such as the nitrile group.[8] However, the primary amine group in the aminophenoxy moiety is acidic and will terminate the anionic polymerization. Therefore, protection of the amine group is a prerequisite for successful anionic polymerization.

Causality of Experimental Choices:

-

Monomer Protection: The amine group must be protected, for example, as a silyl amine or a carbamate, before polymerization.

-

Initiator: Strong nucleophiles like organolithium compounds (e.g., n-butyllithium) are common initiators.[10]

-

Solvent: Anionic polymerization requires aprotic solvents, and polar solvents like tetrahydrofuran (THF) can accelerate the polymerization rate.

-

Temperature: Low temperatures (e.g., -78 °C) are often necessary to minimize side reactions.

Experimental Protocol: Anionic Polymerization of a Protected Aminophenoxy Propanenitrile Monomer

-

Monomer Synthesis and Protection:

-

Synthesize the aminophenoxy propanenitrile monomer with a polymerizable group.

-

Protect the primary amine group using a suitable protecting group strategy.

-

-

Reaction Setup:

-

In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), add the desired amount of dry, purified THF.

-

Cool the flask to -78 °C using a dry ice/acetone bath.

-

Add the protected monomer to the cold THF.

-

-

Initiation:

-

Slowly add the organolithium initiator (e.g., a solution of n-butyllithium in hexanes) dropwise to the monomer solution until a persistent color change indicates the consumption of impurities and the start of initiation.

-

Add the calculated amount of initiator to achieve the target molecular weight.

-

-

Polymerization:

-

Allow the polymerization to proceed at -78 °C for a specified time. The reaction is typically very fast.

-

-

Termination and Deprotection:

-

Terminate the polymerization by adding a quenching agent, such as degassed methanol.

-

Allow the solution to warm to room temperature.

-

Perform the deprotection of the amine group under appropriate conditions (e.g., acidic or basic hydrolysis).

-

Purify the final polymer by precipitation.

-

Visualization: Polymerization Mechanism Selection

Part 2: Formation of Thermosetting Resins via Cyclotrimerization

For applications requiring high thermal and oxidative stability, such as in advanced composites and electronics, aminophenoxy phthalonitrile derivatives can be used to form highly cross-linked thermosetting resins.

Self-Curing Mechanism of 4-(Aminophenoxy)phthalonitrile (APN)

In the case of 4-(aminophenoxy)phthalonitrile (APN), the polymerization is a thermally induced, ring-forming addition reaction.[11] The amine group within the monomer structure acts as an internal catalyst, initiating the cyclotrimerization of the nitrile groups to form a network of highly stable triazine rings.[11][12][13][14] This process is often referred to as self-curing.[15]

Causality of Experimental Choices:

-

Monomer: 4-(Aminophenoxy)phthalonitrile acts as both the monomer and the curing agent.

-

Temperature: High temperatures are required to initiate and propagate the cyclotrimerization reaction. The curing profile is typically determined by differential scanning calorimetry (DSC).

-

Atmosphere: The curing is usually performed under an inert atmosphere (e.g., nitrogen) to prevent oxidation at high temperatures.

Experimental Protocol: Thermal Curing of 4-(Aminophenoxy)phthalonitrile

-

Monomer Preparation:

-

Ensure the 4-(aminophenoxy)phthalonitrile monomer is pure and dry.

-

-

Curing Process:

-

Place the monomer in a mold or on a substrate.

-

Heat the monomer in a programmable oven or a hot press under a nitrogen atmosphere.

-

A typical curing cycle might involve a step-wise increase in temperature, for example:

-

Hold at 250 °C for 2 hours.

-

Ramp to 280 °C and hold for 4 hours.

-

Ramp to 320 °C and hold for 8 hours for post-curing.

-

-

The exact curing profile should be optimized based on DSC analysis of the monomer.[16]

-

-

Characterization:

-

The cured resin can be characterized by Fourier-transform infrared spectroscopy (FTIR) to confirm the formation of triazine rings and the disappearance of nitrile groups.

-

Thermogravimetric analysis (TGA) can be used to assess the thermal stability of the resulting polymer network.[15]

-

Data Presentation: Typical Curing Parameters for Phthalonitrile Resins

| Monomer System | Curing Temperature Range (°C) | Post-Curing Temperature (°C) | Resulting Polymer | Key Properties |

| 4-(Aminophenoxy)phthalonitrile | 250-300 | 320-375 | Cross-linked Polytriazine Network | High thermal stability, high char yield, excellent mechanical properties |

| Bisphenol A-based phthalonitrile + APN | 260-310 | 330-380 | Co-polymerized Network | Enhanced processability and toughness |

Note: Data is representative of typical values found in the literature for phthalonitrile-based resins.

Conclusion

The polymerization of aminophenoxy propanenitrile derivatives offers a versatile platform for the synthesis of advanced functional polymers. For biomedical applications, particularly drug delivery, the focus should be on producing linear, well-defined polymers through controlled radical polymerization techniques like RAFT and ATRP. Anionic polymerization is also a viable option, provided the amine functionality is appropriately protected. For applications demanding high-performance thermosets, the self-curing of aminophenoxy phthalonitrile derivatives via thermal cyclotrimerization provides a route to highly stable, cross-linked networks. The choice of initiator and polymerization method must be carefully considered based on the specific monomer structure and the desired properties of the final polymeric material.

References

- Benchchem. 4-(3-Aminophenoxy)phthalonitrile|High-Performance Polymer Monomer.

- Sun Yat-Sen University. (2020, October 26).

- RSC Advances. (2020, October 26).

- PMC. (2020, October 26).

- Journal of the American Chemical Society. (2025, April 2).

- Tohoku University. (2014, February 10).

- MDPI. (2017, November 16). Polymeric Amines and Ampholytes Derived from Poly(acryloyl chloride)

- ResearchGate. (2025, August 6).

- ACS Polymers Au. (2025, September 22). Nitrile-Functionalized Polysiloxanes with Controlled End Groups for Elastomeric Networks.

- Taylor & Francis. (2007, February 14).

- Sigma-Aldrich.

- Matyjaszewski Polymer Group.

- Synthesis of novel polymer for use in biomedical applic

- ResearchGate.

- Google Patents. (Year not available). Process for preparing nitrile rubber.

- Braslau Group. α-H Nitroxides in NMP.

- Wikipedia.

- RSC Publishing. (2024, December 18).

- PMC. (2024, October 11). Novel Bis(4-aminophenoxy) Benzene-Based Aramid Copolymers with Enhanced Solution Processability.

- What is free radical polymerization? types, characteristics, reaction mechanism, and typical methods with examples. (2022, February 12).

- ResearchGate. The Reaction of Poly(chlorophosphazene)s with p‐Aminophenol − Specific Formation of Aminophosphazenes with Terminal OH Groups and Aryloxyphosphazenes with Terminal NH2 Groups.

- RSC Publishing. Synthesis and biomedical applications of functional poly(α-hydroxyl acid)s.

- Anionic Polymerization: Principles, Practice, Strength, Consequences and Applic

- MDPI. (2022, January 6). Role of Functional Groups in the Monomer Molecule on the Radical Polymerization in the Presence of Graphene Oxide. Polymerization of Hydroxyethyl Acrylate under Isothermal and Non-Isothermal Conditions.

- AZoM. (2020, March 20).

- Chemistry LibreTexts. (2015, July 7).

- Biomedical applic

- Wikipedia. Aminoxyl group.

- Anionic Polymeriz

- Free-radical aqueous slurry polymerizations of acrylonitrile: 1.

- ResearchGate. Synthesis of 4-aminophenoxy phthalonitrile | Download Scientific Diagram.

- ResearchGate. (2025, August 10).

- Lund University. (2022, June 21).

- ResearchGate. (2025, October 24).

- Polymer Chemistry (RSC Publishing).

- PubMed. (2018, December 14). Poly(β-Amino Esters)

- PMC. (2023, March 10).

- PubMed. (2024, March 20).

- Encyclopedia MDPI. (2022, October 31).

- ChemRxiv.

- Taylor & Francis.

- ResearchGate. (2025, August 10). Synthesis and Properties of Polyamides Based on 1,1-Bis[4-(4-aminophenoxy)phenyl] cyclohexane.

- MDPI. (2026, February 10). Structure–Property Relationships of Aryl Ether Diamine-Based Benzoxazines: Role of Aromatic Substitution and Molecular Weight Between Crosslinks.

- RSC Publishing. (2020, October 26).

Sources

- 1. azom.com [azom.com]

- 2. researchgate.net [researchgate.net]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. Controlled Polymerization - PMC [pmc.ncbi.nlm.nih.gov]

- 5. What is free radical polymerization? types, characteristics, reaction mechanism, and typical methods with examples | Information | FUJIFILM Wako Chemicals Europe GmbH [specchem-wako.fujifilm.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Use of functional ATRP initiators - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]

- 8. Anionic addition polymerization - Wikipedia [en.wikipedia.org]

- 9. encyclopedia.pub [encyclopedia.pub]

- 10. api.pageplace.de [api.pageplace.de]

- 11. benchchem.com [benchchem.com]

- 12. Polymerization mechanism of 4-APN and a new catalyst for phthalonitrile resin polymerization - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 13. Polymerization mechanism of 4-APN and a new catalyst for phthalonitrile resin polymerization - Sun Yat-Sen University [sysu.cnpereading.com]

- 14. Polymerization mechanism of 4-APN and a new catalyst for phthalonitrile resin polymerization - PMC [pmc.ncbi.nlm.nih.gov]

- 15. tohoku.elsevierpure.com [tohoku.elsevierpure.com]

- 16. Polymerization mechanism of 4-APN and a new catalyst for phthalonitrile resin polymerization - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07581G [pubs.rsc.org]

Reduction of nitrile group in 3-(2-Aminophenoxy)propanenitrile

An Application Note and Protocol for the Selective Reduction of the Nitrile Group in 3-(2-Aminophenoxy)propanenitrile

Introduction

The reduction of nitriles to primary amines is a cornerstone transformation in organic synthesis, providing a reliable pathway to valuable building blocks for pharmaceuticals, agrochemicals, and materials science.[1][2] The resulting primary amines are versatile intermediates, readily participating in a wide array of subsequent chemical modifications. This guide focuses on the specific reduction of 3-(2-aminophenoxy)propanenitrile to its corresponding primary amine, 3-(2-aminophenoxy)propan-1-amine.

The primary challenge in this synthesis is chemoselectivity. The starting material contains two reducible functionalities: a nitrile and an aromatic amino group (aniline derivative). A successful protocol must selectively reduce the nitrile to a primary amine without affecting the existing aminophenoxy moiety or promoting undesirable side reactions, such as the formation of secondary or tertiary amines.[3][4] This document provides a detailed analysis of suitable reduction methodologies, explains the rationale behind procedural choices, and offers field-proven protocols for researchers and drug development professionals.

Strategic Overview: Choosing the Right Reduction Pathway

The selection of a reducing agent is critical and depends on balancing reactivity with selectivity. Several classes of reagents are commonly employed for nitrile reduction, each with distinct advantages and limitations for this particular substrate.

-

Catalytic Hydrogenation: This classic method employs hydrogen gas and a transition metal catalyst (e.g., Raney Nickel, Pd/C).[2][5] It is highly effective but can sometimes lead to secondary amine formation through the condensation of the intermediate imine with the final primary amine product.[4] The use of additives like ammonia or operation under specific conditions can mitigate this.[6]

-

Complex Metal Hydrides:

-

Lithium Aluminum Hydride (LiAlH₄): A powerful and non-selective reducing agent that rapidly converts nitriles to amines.[4][5][7] While effective, its high reactivity can pose a risk to other functional groups and its pyrophoric nature requires stringent handling procedures, making it less suitable for scale-up operations.[7][8]

-

Borane Complexes (e.g., BH₃·THF): Borane and its complexes are also potent reagents for nitrile reduction.[4][9] They offer a different reactivity profile than LiAlH₄ and can be more chemoselective in certain contexts.

-

-

Modified Borohydride Systems: Sodium borohydride (NaBH₄) alone is generally too mild to reduce nitriles.[10] However, its reducing power can be significantly enhanced by the addition of transition metal salts, such as cobalt(II) chloride (CoCl₂).[10][11] This combination forms cobalt boride in situ, a species that effectively catalyzes the reduction under mild conditions, offering excellent chemoselectivity.[11]

For the reduction of 3-(2-aminophenoxy)propanenitrile, methods that offer high chemoselectivity under mild conditions are preferred. Therefore, this guide will focus on Catalytic Hydrogenation using Raney® Nickel and Chemoselective Reduction using Sodium Borohydride/Cobalt(II) Chloride .

Reaction Mechanism and Workflow

The reduction of a nitrile to a primary amine proceeds through a two-step addition of two hydride equivalents (or two molecules of H₂). The initial addition forms a transient imine intermediate, which is then further reduced to the primary amine.

Caption: General pathway for nitrile reduction to a primary amine.

The experimental process follows a logical sequence from reaction setup to product isolation, ensuring safety and purity.

Caption: Standard experimental workflow for nitrile reduction.

Protocol 1: Catalytic Hydrogenation with Raney® Nickel

This protocol utilizes Raney® Nickel, a highly active catalyst for the hydrogenation of nitriles.[3][12] The reaction is typically run in a polar solvent like ethanol or methanol. An inert atmosphere is crucial during catalyst handling as dry Raney® Nickel is pyrophoric.[13]

Materials and Reagents

| Reagent/Material | Grade | Supplier | Notes |

| 3-(2-Aminophenoxy)propanenitrile | ≥97% | Various | Starting material |

| Raney® Nickel (slurry in water) | Catalyst Grade | Various | Caution: Pyrophoric when dry. Handle under inert atmosphere.[13] |

| Methanol (MeOH) or Ethanol (EtOH) | Anhydrous | Various | Reaction solvent |

| Hydrogen (H₂) Gas | High Purity | Gas Supplier | Hydrogen source |

| Celite® 545 | Filtration Grade | Various | Filtration aid |

| Sodium Sulfate (Na₂SO₄) | Anhydrous | Various | Drying agent |

| Argon (Ar) or Nitrogen (N₂) Gas | High Purity | Gas Supplier | For inert atmosphere |

| Ethyl Acetate (EtOAc) & Hexanes | HPLC Grade | Various | For chromatography |

| Silica Gel | 60 Å, 230-400 mesh | Various | For column chromatography |

Step-by-Step Protocol

-

Vessel Preparation: To a Parr hydrogenation vessel or a two-neck round-bottom flask equipped with a magnetic stir bar, add 3-(2-aminophenoxy)propanenitrile (1.0 eq).

-

Solvent Addition: Dissolve the starting material in methanol or ethanol (approx. 0.1 M concentration).

-

Inerting: Purge the vessel thoroughly with argon or nitrogen gas.

-

Catalyst Addition: Under a positive flow of inert gas, carefully add the Raney® Nickel slurry (approx. 10-20% by weight of the starting material). The catalyst should be added cautiously to the solvent to avoid ignition.[13]

-

Hydrogenation: Securely seal the reaction vessel. Evacuate the inert gas and backfill with hydrogen gas. Repeat this purge/backfill cycle 3-5 times.[13]

-

Reaction: Pressurize the vessel to the desired pressure (e.g., 50 psi or as determined by local safety protocols) and begin vigorous stirring. The reaction can be run at room temperature or with gentle heating (e.g., 40-50 °C) to increase the rate.[6]

-

Monitoring: Monitor the reaction by observing hydrogen uptake or by periodically taking aliquots (after safely depressurizing and purging with inert gas) for analysis by TLC or LC-MS.

-

Reaction Completion: Once the reaction is complete (typically 4-16 hours), carefully depressurize the vessel and purge thoroughly with argon or nitrogen.

-

Catalyst Filtration: Under an inert atmosphere, filter the reaction mixture through a pad of Celite® to remove the Raney® Nickel catalyst. Crucially, do not allow the filter cake to dry. Immediately quench the filter cake with plenty of water and dispose of it according to hazardous waste protocols for pyrophoric materials.

-

Solvent Removal: Concentrate the filtrate under reduced pressure to remove the solvent.

-

Purification: The crude product can be purified by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes, often with 1-2% triethylamine to prevent streaking) to yield pure 3-(2-aminophenoxy)propan-1-amine.

Protocol 2: Reduction with NaBH₄ and Cobalt(II) Chloride

This method provides a milder, lower-pressure alternative to catalytic hydrogenation. The combination of sodium borohydride and cobalt(II) chloride generates a catalytic species in situ that is highly effective for nitrile reduction.[11][14] This system exhibits excellent chemoselectivity, leaving other reducible groups like esters and, in this case, the aromatic amine, intact.

Materials and Reagents

| Reagent/Material | Grade | Supplier | Notes |

| 3-(2-Aminophenoxy)propanenitrile | ≥97% | Various | Starting material |

| Cobalt(II) Chloride Hexahydrate (CoCl₂·6H₂O) | ACS Reagent | Various | Catalyst precursor |

| Sodium Borohydride (NaBH₄) | ≥98% | Various | Hydride source. Caution: Reacts with water/alcohols to produce H₂. |

| Methanol (MeOH) | ACS Reagent | Various | Reaction solvent |

| Dichloromethane (DCM) | ACS Reagent | Various | Extraction solvent |

| Hydrochloric Acid (HCl) | 1 M Aqueous | Various | For work-up |

| Sodium Hydroxide (NaOH) | 2 M Aqueous | Various | For work-up |

| Sodium Sulfate (Na₂SO₄) | Anhydrous | Various | Drying agent |

| Argon (Ar) or Nitrogen (N₂) Gas | High Purity | Gas Supplier | For inert atmosphere |

Step-by-Step Protocol

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and under an argon or nitrogen atmosphere, dissolve 3-(2-aminophenoxy)propanenitrile (1.0 eq) and Cobalt(II) Chloride Hexahydrate (1.0-1.5 eq) in methanol. The solution should turn deep blue/purple.

-

Cooling: Cool the reaction mixture to 0 °C in an ice-water bath.

-

Reagent Addition: Slowly add sodium borohydride (4.0-5.0 eq) portion-wise over 30-60 minutes. A black precipitate (cobalt boride) will form, and vigorous gas evolution (H₂) will be observed.[11] Maintain the temperature at 0 °C during the addition.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature.

-

Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 1-4 hours).

-

Quenching: Carefully quench the reaction by slowly adding 1 M HCl until the gas evolution ceases and the black precipitate dissolves.

-

Solvent Removal: Remove the methanol from the mixture under reduced pressure.

-

Aqueous Work-up: Add water to the residue and basify the aqueous solution by adding 2 M NaOH until a pH of >12 is reached.

-

Extraction: Extract the aqueous layer with dichloromethane (3 x volumes).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by silica gel column chromatography as described in Protocol 1 to obtain the desired primary amine.

Data Summary and Comparison

| Parameter | Protocol 1: Catalytic Hydrogenation (Raney® Ni) | Protocol 2: NaBH₄ / CoCl₂ Reduction |

| Pressure | Elevated (e.g., 50 psi H₂) | Atmospheric |

| Temperature | Room Temperature to 50 °C | 0 °C to Room Temperature |

| Typical Time | 4-16 hours | 1-4 hours |

| Key Reagents | Raney® Nickel, H₂ gas | NaBH₄, CoCl₂·6H₂O |

| Advantages | High atom economy, well-established method. | Mild conditions, high chemoselectivity, no high-pressure equipment. |

| Disadvantages | Requires high-pressure equipment, pyrophoric catalyst, potential for side reactions.[6][13] | Stoichiometric waste (boron and cobalt salts), H₂ evolution on quench. |

| Safety Concerns | Handling pyrophoric catalyst and flammable H₂ gas under pressure.[2][13] | Vigorous H₂ evolution during NaBH₄ addition and quenching. |

Troubleshooting

-

Low Yield / Incomplete Reaction:

-

Protocol 1: Ensure the catalyst is active. Use freshly sourced Raney® Nickel. Increase H₂ pressure or reaction temperature if necessary.

-

Protocol 2: Ensure NaBH₄ is fresh and was added slowly to maintain control. Use anhydrous solvent if side reactions with water are suspected.

-

-

Formation of Secondary Amine Byproduct:

-

Protocol 1: This is a known side reaction in catalytic hydrogenation.[4] Consider adding a small amount of ammonia to the reaction mixture, which can suppress the condensation pathway.

-

Protocol 2: This is less common with the NaBH₄/CoCl₂ system, which is a key advantage of this method.

-

-

Product Streaking on TLC/Column:

-

Primary amines can interact strongly with the acidic silica gel. Add 1-2% triethylamine or ammonia in methanol to the eluent system to neutralize active sites and ensure sharp, well-defined spots and peaks.

-

Conclusion

The selective reduction of 3-(2-aminophenoxy)propanenitrile to 3-(2-aminophenoxy)propan-1-amine can be achieved efficiently using several methods. Catalytic hydrogenation with Raney® Nickel is a robust and powerful technique, while reduction with sodium borohydride and cobalt(II) chloride offers a milder, highly chemoselective, and operationally simpler alternative. The choice between these protocols will depend on the available equipment, scale of the reaction, and specific safety considerations of the laboratory environment. Both methods, when executed with care, provide reliable access to the desired primary amine, a valuable intermediate for further synthetic elaboration.

References

-

Wu, B., Zhang, J., Yang, M., Yue, Y., Ma, L. J., & Yu, X. Q. (2008). Raney Ni/KBH4: an efficient and mild system for the reduction of nitriles to amines. Arkivoc, 2008(12), 94-101. [Link]

-

Gowda, S., & Gowda, D. C. (2002). Application of hydrazinium monoformate as new hydrogen donor with Raney nickel: a facile reduction of nitro and nitrile moieties. Tetrahedron, 58(11), 2211-2213. [Link]

-

Ding, M., Chang, J., Mao, J. X., Zhang, J., & Chen, X. (2022). Noncatalyzed Reduction of Nitriles to Primary Amines with Ammonia Borane. The Journal of Organic Chemistry, 87(24), 16230-16235. [Link]

-

Organic Chemistry Portal. (n.d.). Nitrile to Amine - Common Conditions. Retrieved from [Link]

-

Scite.ai. (n.d.). Mechanism of sodium borohydride-cobaltous chloride reductions. Retrieved from [Link]

- Heinzman, S. W., & Ganem, B. (1982). Process for selective nitrile reduction.

-

Jagadeesh, R. V., & Beller, M. (2018). Selective Heterogeneous Catalytic Hydrogenation of Nitriles to Primary Amines. In Nitrile-Derived Triazoles and Other Heterocycles (pp. 1-24). Springer, Cham. [Link]

-

Organic Synthesis. (n.d.). Nitrile to Amine (LiAlH4 or LAH reduction). Retrieved from [Link]

-

Mathison, R., & Modestino, M. A. (2021). Electrocatalytic hydrogenation of nitriles: A step toward electrification of amine production. Chem Catalysis, 1(2), 246-248. [Link]

-

Chemistry Steps. (2024). Reactions of Nitriles. Retrieved from [Link]

-

Enthaler, S., & Weidauer, M. (2012). Exhaustive Chemoselective Reduction of Nitriles by Catalytic Hydrosilylation Involving Cooperative Si–H Bond Activation. European Journal of Organic Chemistry, 2012(28), 5481-5485. [Link]

-

Staskun, B., & van Es, T. (2008). The Reduction of Nitriles to Aldehydes: Applications of Raney Nickel/Sodium Hypophosphite Monohydrate, of Raney Nickel/Formic Ac. South African Journal of Chemistry, 61, 144-156. [Link]

-

Langer, T., & Enthaler, S. (2024). Manganese catalysed reduction of nitriles with amine boranes. Catalysis Science & Technology. [Link]

-

Pradhan, S., Sankar, R. V., & Gunanathan, C. (2022). B–N/B–H Transborylation: borane-catalysed nitrile hydroboration. Beilstein Journal of Organic Chemistry, 18, 1238-1244. [Link]

-

The Organic Chemistry Channel. (2023, February 25). Hydrogenation Reaction Set up - Reduction of a Nitrile group using Raney Nickel [Video]. YouTube. [Link]

-

Werkmeister, S., Junge, K., & Beller, M. (2013). Selective catalytic hydrogenation of nitriles to primary amines using iron pincer complexes. Catalysis Science & Technology, 3(5), 1245-1248. [Link]

-

American Chemical Society. (n.d.). Studies of the cobalt boride-mediated conversion of nitriles to alcohols. SciMeetings. [Link]

-

Sordakis, K., & Laurenczy, G. (2018). Hydrogenation of nitriles and imines for hydrogen storage. RSC Advances, 8(2), 794-802. [Link]

-

Organic Chemistry Portal. (n.d.). Amine synthesis by nitrile reduction. Retrieved from [Link]

-

Clark, J. (2015). Reducing Nitriles to Primary Amines. Chemguide. [Link]

-

Jagadeesh, R. V., & Beller, M. (2014). Catalytic Reduction of Nitriles. In Science of Synthesis: Houben-Weyl Methods of Molecular Transformations (Vol. 2014/4, pp. 285-316). Georg Thieme Verlag. [Link]

- Adkins, H., & Cramer, H. I. (1962). Reduction of nitriles.

-

DeKorte, J. (2021). Selective Reduction of Nitriles in the Presence of Aromatic Nitro Groups. Calvin Digital Commons. [Link]

-

Reddit. (2022). Only one nitrile reduced to amine with LiAlH4. r/Chempros. [Link]

-

JoVE. (2025). Nitriles to Amines: LiAlH4 Reduction. Retrieved from [Link]

-

IITian Explains. (2020, April 4). Borane as a Reducing Agent || Very Selective Reducer || IITian Explains [Video]. YouTube. [Link]

-

Zhang, Q., et al. (2023). Selective Hydrogenation of Adiponitrile to 6-Aminocapronitrile over Ni/α-Al2O3 Catalysts Doped with K2O and La2O3. Molecules, 28(11), 4363. [Link]

-

Chandrasekhar, S., Reddy, C. R., & Meraj, S. (2009). A Mild and Efficient Method for the Reduction of Nitriles. Synlett, 2009(11), 1841-1843. [Link]

-

Quora. (2019). I want to reduce a nitrile-terminated copolymer to amine using sodium borohydride and cobalt chloride. However, the copolymer contains a polyester. Will the sodium borohydride/cobalt chloride system reduce the ester group as well? Retrieved from [Link]

-

Chemistry Steps. (2025). Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde. Retrieved from [Link]

-

ResearchGate. (n.d.). Chemoselective reduction of nitrile to amine [Image]. Retrieved from [Link]

-

LibreTexts Chemistry. (2025). 20.7: Chemistry of Nitriles. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Thieme E-Books & E-Journals [thieme-connect.de]

- 3. quod.lib.umich.edu [quod.lib.umich.edu]

- 4. Nitrile to Amine - Common Conditions [commonorganicchemistry.com]

- 5. chemguide.co.uk [chemguide.co.uk]

- 6. US3062869A - Reduction of nitriles - Google Patents [patents.google.com]

- 7. organic-synthesis.com [organic-synthesis.com]

- 8. Video: Nitriles to Amines: LiAlH4 Reduction [jove.com]

- 9. youtube.com [youtube.com]

- 10. scite.ai [scite.ai]

- 11. WO1985000605A1 - Process for selective nitrile reduction - Google Patents [patents.google.com]

- 12. Raney Nickel CTH Reduction of Nitro/Nitrile Groups , Hive Methods Discourse [chemistry.mdma.ch]

- 13. youtube.com [youtube.com]

- 14. reddit.com [reddit.com]

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-(2-Aminophenoxy)propanenitrile

Case ID: YIELD-OPT-32AP Subject: Optimization of Michael Addition for 2-Aminophenol & Acrylonitrile Assigned Specialist: Senior Application Scientist, Organic Synthesis Division

Executive Summary

You are encountering yield issues in the synthesis of 3-(2-aminophenoxy)propanenitrile . This reaction involves the cyanoethylation of 2-aminophenol (an ambident nucleophile) with acrylonitrile (a Michael acceptor).

The low yield is likely caused by three competing failure modes:

-

Regioselectivity Failure: Competition between O-alkylation (desired) and N-alkylation (undesired).

-

Polymerization: Anionic or radical polymerization of acrylonitrile leading to "tar" formation.

-

Retro-Michael Reaction: Reversibility of the addition under high-heat or strong base conditions.

This guide provides a tiered troubleshooting approach, starting with optimizing the direct synthesis and offering an alternative high-purity route if selectivity remains poor.

Part 1: Critical Reaction Parameters (The "Why" & "How")

To improve yield, you must shift the equilibrium toward the thermodynamic O-alkylated product while suppressing kinetic N-attack and polymerization.

The Selectivity Mechanism

2-Aminophenol contains two nucleophilic sites: the hydroxyl group (-OH) and the amino group (-NH₂).

-

The Challenge: The amine is naturally more nucleophilic than the neutral phenol. In a neutral environment, N-alkylation dominates.

-

The Solution: You must use a base to deprotonate the phenol (

) to the phenoxide anion . The phenoxide is a significantly stronger nucleophile than the neutral amine, directing the acrylonitrile to the oxygen.

Catalyst Selection

Recommendation: Triton B (Benzyltrimethylammonium hydroxide, 40% in methanol).

-

Why: Unlike simple inorganic bases (NaOH), Triton B acts as a Phase Transfer Catalyst (PTC) and an organic base. It solubilizes the phenoxide in organic media (like acrylonitrile/ethanol) without introducing excessive water, which can hydrolyze the nitrile.

Polymerization Control

-

Symptom: Reaction mixture turns viscous, cloudy, or forms a solid orange/brown mass.

-

Fix: Acrylonitrile polymerizes via radical mechanisms (initiated by heat/light) or anionic mechanisms (initiated by strong base).

-

Inhibitor: Ensure your acrylonitrile contains Hydroquinone (HQ) or MEHQ (35-45 ppm). Do not distill the inhibitor out unless using immediate flash catalysis.

-